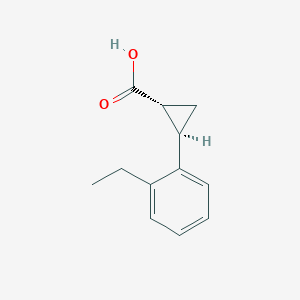

![molecular formula C17H15NO4 B2615330 N-(4-acetylphenyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 922556-99-8](/img/structure/B2615330.png)

N-(4-acetylphenyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

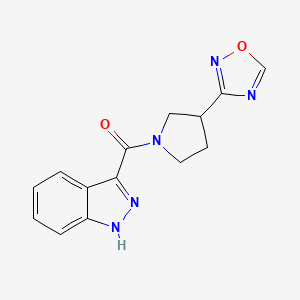

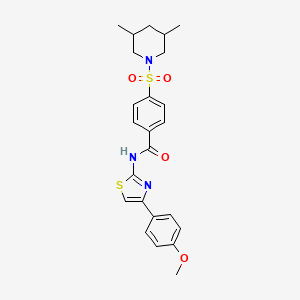

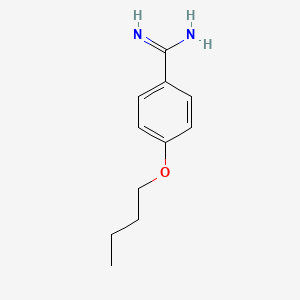

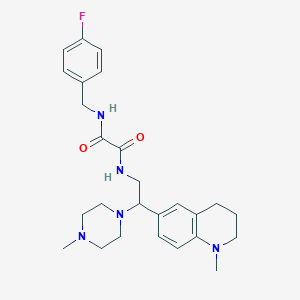

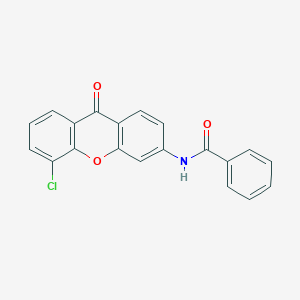

“N-(4-acetylphenyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide” is a chemical compound with the linear formula C9H9NO3 . It is related to the benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids .

Synthesis Analysis

The synthesis of benzo[d][1,3]dioxole-type compounds has been established. The strategy is based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . Direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has also been described .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d][1,3]dioxole-type compounds include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, diastereoselective resolution, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation . The reaction for the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives is mediated by CuI and NaHCO3 in acetonitrile .科学的研究の応用

Antitumor Activity

N-(4-acetylphenyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide and its derivatives have been explored for their potential antitumor activity. In a study, compounds similar to this compound were screened for antitumor activity in vitro against human tumor cell lines derived from neoplastic diseases. Some compounds showed considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Properties

These compounds have also been studied for their antimicrobial properties. Research on a closely related compound, 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, has revealed broad-spectrum activity against tested Gram-positive and Gram-negative bacteria (Bhagyasree et al., 2013).

Anticonvulsant Activity

In the realm of neurological disorders, studies have been conducted on similar this compound derivatives for potential anticonvulsant activity. A study synthesizing 1-benzylsubstituted derivatives aimed to evaluate their affinity to GABAergic biotargets and their anticonvulsant activity using animal models (El Kayal et al., 2022).

特性

IUPAC Name |

N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-11(19)13-3-5-14(6-4-13)18-17(20)9-12-2-7-15-16(8-12)22-10-21-15/h2-8H,9-10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCATFCROBLFOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2615249.png)

![5-[5-(4-Methoxy-phenyl)-furan-2-ylmethylene]-pyrimidine-2,4,6-trione](/img/structure/B2615253.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2615263.png)

![N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucine](/img/structure/B2615268.png)